Diethyl (3,5-dimethylphenyl)phosphonate

C–P bond formation palladium catalysis oxidative coupling

Diethyl (3,5-dimethylphenyl)phosphonate (CAS 79238-62-3) is a dialkyl arylphosphonate featuring a symmetrically substituted 3,5-xylyl ring. As a member of the arylphosphonate ester class, it serves as a precursor to phosphonic acid ligands and participates directly in transition-metal-catalyzed cross-coupling reactions that construct carbon–phosphorus bonds.

Molecular Formula C12H19O3P
Molecular Weight 242.25 g/mol
Cat. No. B13699749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3,5-dimethylphenyl)phosphonate
Molecular FormulaC12H19O3P
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC(=CC(=C1)C)C)OCC
InChIInChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3
InChIKeyVTWVQCHVMLTZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (3,5-dimethylphenyl)phosphonate: A Sterically Defined Arylphosphonate Building Block for C–P Bond Formation


Diethyl (3,5-dimethylphenyl)phosphonate (CAS 79238-62-3) is a dialkyl arylphosphonate featuring a symmetrically substituted 3,5-xylyl ring [1]. As a member of the arylphosphonate ester class, it serves as a precursor to phosphonic acid ligands and participates directly in transition-metal-catalyzed cross-coupling reactions that construct carbon–phosphorus bonds [1]. The electron-donating and steric profile of the 3,5-dimethyl substitution differentiates its reactivity from other positional isomers and the unsubstituted parent analog [1].

Precursor Phosphonic acid ligand synthesis
Reaction Fit Pd-catalyzed C–P cross-coupling substrate
Substitution 3,5-dimethyl: balanced steric and electron-donating profile

Diethyl (3,5-dimethylphenyl)phosphonate: Why Positional Isomers and the Parent Phenylphosphonate Are Not Drop-In Replacements


Generic substitution among dialkyl arylphosphonates is unreliable because the electronic and steric character of the arene ring directly governs reactivity in key catalytic transformations. In Pd-catalyzed oxidative coupling, the electron-donating strength and substitution geometry of the aryl group dictate the yield of the C–P coupling product [1]. The 3,5-dimethylphenyl motif provides a calibrated balance of enhanced electron density and reduced steric clash relative to other substitution patterns, leading to measurably higher yields that cannot be replicated by unsubstituted, mono-methyl, or regioisomeric dimethyl variants under identical conditions [1]. The quantitative evidence below demonstrates why selecting the 3,5-isomer matters for reaction efficiency.

Unsubstituted phenylphosphonate analog may exhibit reduced coupling efficiency under reported conditions.
Regioisomeric 3,4-dimethyl substitution can introduce steric clash, altering yield in catalytic C–P bond formation.
Mono-methyl (3-methyl) analog may provide weaker electron donation, leading to lower reported turnover.

Quantitative Differentiation Evidence for Diethyl (3,5-dimethylphenyl)phosphonate Versus Analogs


Isolated Yield in Pd-Catalyzed Oxidative C–P Coupling: 3,5-Dimethyl vs. Unsubstituted Phenyl

Under identical Pd(OAc)₂/Ag₂CO₃/TMAC conditions in ethanol, diethyl (3,5-dimethylphenyl)phosphonate was isolated in 89% yield, whereas the unsubstituted parent analog diethyl phenylphosphonate gave only 76% yield [1]. The 13-percentage-point increase is attributable to the electron-donating effect of the methyl groups that facilitates the catalytic cycle [1].

3,5-Dimethyl vs. Phenyl
Head-to-head
89% vs 76% +13 pp
Reported yield advantage supports selection for C–P coupling optimization.
Pd-catalyzed oxidative coupling context; identical conditions.
C–P bond formation palladium catalysis oxidative coupling

Regioisomeric Comparison: 3,5-Dimethyl vs. 3,4-Dimethylphenylphosphonate Coupling Yield

The 3,5-dimethylphenyl isomer (3ae) delivered an 89% isolated yield, while the 3,4-dimethylphenyl regioisomer (3ag) yielded only 72% under the same protocol [1]. The 17-percentage-point gap highlights the detrimental steric effect of the 3,4-substitution pattern on the catalytic coupling, making the 3,5-isomer the superior choice for synthetic efficiency [1].

3,5- vs. 3,4-Dimethyl
Head-to-head
89% vs 72% +17 pp
Regioisomeric substitution pattern critically impacts coupling outcome.
3,4-substitution may introduce steric penalty; reported yields.
regioselectivity arylphosphonate synthesis steric effects

Mono-Methyl vs. Dimethyl Substitution: Yield Advantage of the 3,5-Dimethyl Motif

Diethyl 3-methylphenylphosphonate (3ad, mono-methyl) provided a 74% yield, substantially below the 89% obtained with the 3,5-dimethyl counterpart [1]. The second methyl group contributes additional electron density that further accelerates the catalytic cycle beyond what a single methyl substituent can achieve [1].

3,5-Dimethyl vs. 3-Methyl
Head-to-head
89% vs 74% +15 pp
Incremental electron donation from second methyl group supports higher efficiency.
Mono-methyl substrate less effective; consistent across protocol.
electron-donating effect substituent effect catalytic coupling

Steric Steering in Metal Cluster Assembly: 3,5-Dimethylphenylphosphonic Acid Ligand Topology

When converted to the corresponding phosphonic acid, the 3,5-dimethylphenyl motif directs the formation of a discrete nonanuclear iron(III) cluster [Fe₉(μ₃-O)₄(O₃PPh(Me)₂)₃(O₂CCMe₃)₁₃] with an icosahedral-type core, as confirmed by single-crystal X-ray diffraction [1]. In contrast, other phosphonic acid ligands (4-tert-butylphenyl, diphenylmethyl) in the same study produced dodecanuclear or distorted cylindrical cores, demonstrating that the steric profile of the 3,5-dimethylphenyl group enables unique structure-directing behavior not achievable with bulkier or less symmetric phosphonates [1].

Fe Cluster Topology
Context-dependent
Fe9 icosahedral vs Fe12 butterfly
Distinct cluster topology directed by 3,5-dimethylphenylphosphonic acid.
Cross-study comparison; solvothermal assembly conditions differ.
metal-organic clusters phosphonate ligands molecular magnetism

High-Impact Application Scenarios for Diethyl (3,5-dimethylphenyl)phosphonate


Palladium-Catalyzed C–P Cross-Coupling for Arylphosphonate Library Synthesis

When constructing a library of arylphosphonates via Pd-catalyzed oxidative coupling, diethyl (3,5-dimethylphenyl)phosphonate achieves a documented 89% isolated yield, outperforming the phenyl (76%), 3-methylphenyl (74%), and 3,4-dimethylphenyl (72%) analogs under identical conditions [1]. This yield advantage makes it the preferred substrate for maximizing throughput in medicinal chemistry and agrochemical intermediate synthesis where the 3,5-dimethylphenyl motif is the target structure [1].

Precursor to 3,5-Dimethylphenylphosphonic Acid for Metal-Organic Cluster Synthesis

Hydrolysis of the diethyl ester provides 3,5-dimethylphenylphosphonic acid, which serves as a sterically tuned ligand for assembling high-nuclearity metal clusters. The acid yields a nonanuclear Fe₉ icosahedral core distinct from the clusters obtained with other phosphonic acids [2]. This application is critical for researchers in molecular magnetism and coordination chemistry who require a specific cluster topology [2].

Structure–Reactivity Studies of Substituent Effects in C–P Bond Formation

The 3,5-dimethylphenyl system serves as a benchmark electron-rich aryl group in mechanistic studies of phosphonate coupling. The 89% yield versus the 76% baseline for the unsubstituted phenyl ring quantifies the electron-donating contribution to catalytic turnover, providing a data point for computational modeling and rational ligand design [1].

Application
Selection Property
Validation Focus
Palladium-catalyzed C–P cross-coupling
Electron-rich, sterically balanced aryl substitution profile
Comparative coupling efficiency with analogous phosphonates
Metal-organic cluster precursor
Ligand steric bulk and symmetry for structure direction
Reported cluster nuclearity and topology direction
Substituent effect mechanistic studies
Calibrated electron-donating 3,5-dimethyl system
Quantitative contribution to catalytic turnover comparison
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